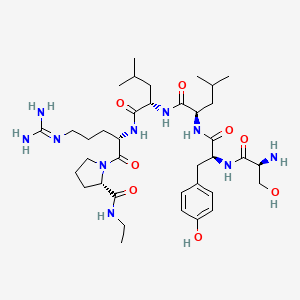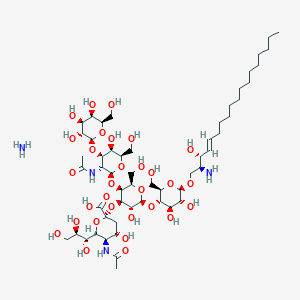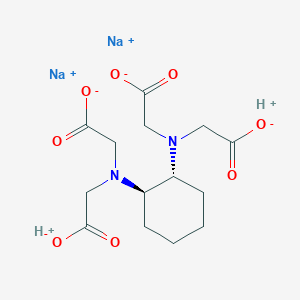![molecular formula C6HBrF2N2S B1494978 4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1494978.png)
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole is a fluorinated benzothiadiazole derivative. This compound is known for its unique chemical properties and is widely used in the field of organic electronics, particularly in the synthesis of conjugated polymers for organic photovoltaics and light-emitting diodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves the bromination and fluorination of benzothiadiazole derivatives. One common method includes the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with fluorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine or piperidine are used under mild conditions to achieve substitution.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions, often conducted in organic solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which are key intermediates in the synthesis of advanced materials for organic electronics .
Scientific Research Applications
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of high-performance organic photovoltaics and light-emitting diodes due to its excellent electron-withdrawing properties.
Polymer Chemistry: This compound serves as a building block for the synthesis of conjugated polymers with low band gaps, enhancing the efficiency of polymer-based solar cells.
Material Science: Researchers utilize this compound to design new materials with tailored electronic properties for various applications, including sensors and transistors.
Mechanism of Action
The mechanism by which 4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-withdrawing nature. This property is crucial for improving the open-circuit voltage and overall efficiency of organic photovoltaic devices .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar in structure but lacks the fluorine atoms, resulting in different electronic properties.
5-Bromo-2,1,3-benzothiadiazole: Another brominated derivative with distinct reactivity and applications.
4-Bromo-3-chloro-5,7-difluoroquinoline: A related compound with additional chlorine atoms, used in different chemical contexts.
Uniqueness
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole stands out due to its dual bromine and fluorine substitutions, which confer unique electronic properties. This makes it particularly valuable in the synthesis of high-performance materials for organic electronics, where precise control over electronic properties is essential .
Properties
IUPAC Name |
4-bromo-5,6-difluoro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF2N2S/c7-4-5(9)2(8)1-3-6(4)11-12-10-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCBAPOTJSREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=NSN=C21)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,6R,8S,11R,12S,15S,16R,19S,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one](/img/structure/B1494898.png)
![[3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate](/img/structure/B1494900.png)





![Camptothecin, [(G)3H]](/img/structure/B1494920.png)






